Comprehensive Technical Guide: Chemical Structure, Synthesis, and Properties of 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one
Comprehensive Technical Guide: Chemical Structure, Synthesis, and Properties of 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one
Executive Summary & Structural Architecture
3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one (CAS No. 898782-42-8) is a highly specialized halogenated dihydrochalcone. In drug discovery and organic synthesis, dihydrochalcones serve as critical pharmacophores and versatile intermediates for the synthesis of complex heterocycles[1].
Structurally, the molecule consists of a saturated three-carbon propan-1-one backbone. The C1 position (carbonyl carbon) is bonded to a 4-chlorophenyl ring, while the C3 position is bonded to a 3-bromophenyl ring. The presence of two distinct halogens (chlorine and bromine) at specific positions on the aryl rings imparts unique lipophilic properties and metabolic stability, making it a valuable candidate in high-throughput screening libraries[2].
Physicochemical Properties Summary
To facilitate rapid reference for assay development and synthetic planning, the quantitative data for this compound is summarized below[2]:
| Property | Value |
| Chemical Name | 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one |
| CAS Registry Number | 898782-42-8 |
| Molecular Formula | C15H12BrClO |
| Molecular Weight | 323.61 g/mol |
| Structural Class | Halogenated Dihydrochalcone |
| Precursor Chalcone | (2E)-3-(3-bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one |
The Synthetic Challenge: Causality in Chemoselective Reduction
The standard method for synthesizing dihydrochalcones involves a two-step process: an initial Claisen-Schmidt condensation to form an α,β -unsaturated ketone (chalcone), followed by the 1,4-reduction of the alkene[1].
The Mechanistic Challenge: Standard catalytic hydrogenation (e.g., H2 over Pd/C ) is highly effective for reducing alkenes. However, in the case of 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one, the substrate contains sensitive carbon-halogen bonds ( C−Br and C−Cl ). Palladium readily inserts into aryl-halide bonds (particularly C−Br ), leading to rampant hydrodehalogenation .
The Solution: To preserve the structural integrity of the halogenated aryl rings, a strictly chemoselective reduction method must be employed. The use of a Zinc dust and Ammonium Chloride ( Zn/NH4Cl ) system in aqueous ethanol provides a mild, single-electron transfer (SET) environment that selectively reduces the conjugated alkene without cleaving the halogens or over-reducing the carbonyl group[3].
Synthetic pathway for 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one.
Experimental Protocols (Self-Validating Workflows)
The following protocols have been designed as self-validating systems, ensuring that researchers can verify the success of each step before proceeding.
Protocol A: Claisen-Schmidt Condensation (Chalcone Synthesis)
This step establishes the core 1,3-diarylprop-2-en-1-one scaffold[4].
Reagents:
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4-Chloroacetophenone (1.0 equiv, 10 mmol)
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3-Bromobenzaldehyde (1.0 equiv, 10 mmol)
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Sodium Hydroxide (NaOH) (1.5 equiv, 15 mmol)
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Absolute Ethanol (30 mL)
Step-by-Step Methodology:
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Enolate Formation: Dissolve 4-chloroacetophenone in 15 mL of absolute ethanol in a 100 mL round-bottom flask. Add aqueous NaOH (15 mmol in 5 mL H2O ) dropwise at 0°C. Causality: The base deprotonates the α -carbon of the acetophenone, generating a nucleophilic enolate.
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Electrophilic Attack: Slowly add 3-bromobenzaldehyde dissolved in 10 mL of ethanol to the stirring mixture.
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Condensation & Dehydration: Allow the reaction to warm to room temperature and stir for 4-6 hours. The initial aldol addition product will spontaneously dehydrate due to the extended thermodynamic stability of the resulting conjugated α,β -unsaturated system.
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Validation (TLC): Monitor via TLC (Hexane:Ethyl Acetate 4:1). The product will appear as a highly UV-active, often distinctly yellow spot due to the extended chromophore.
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Workup: Pour the mixture into crushed ice. Filter the precipitated chalcone, wash with cold water until the filtrate is pH neutral, and recrystallize from hot ethanol.
Protocol B: Chemoselective 1,4-Reduction (Dihydrochalcone Synthesis)
This step selectively saturates the alkene while preserving the halogens[3].
Reagents:
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Chalcone Intermediate (1.0 equiv, 5 mmol)
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Zinc Dust (Activated) (10.0 equiv, 50 mmol)
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Ammonium Chloride ( NH4Cl ) (10.0 equiv, 50 mmol)
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Ethanol/Water (4:1 v/v, 25 mL)
Step-by-Step Methodology:
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System Setup: Suspend the chalcone intermediate and NH4Cl in the Ethanol/Water mixture. Causality: NH4Cl acts as a mild proton donor that prevents the reaction medium from becoming overly basic, which could lead to side reactions.
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SET Initiation: Add activated Zinc dust in small portions over 15 minutes while stirring vigorously at room temperature.
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Reaction Progression: Stir the heterogeneous mixture at reflux (approx. 80°C) for 2-3 hours.
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Validation (TLC & Visual): The reaction is complete when the yellow color of the chalcone dissipates into a colorless solution. TLC will show the disappearance of the lower-Rf UV-active spot and the appearance of a higher-Rf spot (loss of conjugation increases lipophilicity).
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Workup: Filter the hot mixture through a Celite pad to remove unreacted Zinc. Concentrate the filtrate under reduced pressure, extract with Dichloromethane (3 x 20 mL), wash with brine, dry over anhydrous Na2SO4 , and evaporate to yield the pure 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one.
Mechanistic flow of the chemoselective 1,4-reduction using the Zn/NH4Cl system.
Analytical Characterization Standards
To definitively confirm the structure of 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one, the following spectral benchmarks must be met:
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1 H NMR (400 MHz, CDCl3 ): The defining feature is the disappearance of the vinylic doublets (typically found at 7.4–7.8 ppm with a trans coupling constant of J≈16Hz ). Instead, the spectrum must show two distinct, coupled multiplets (resembling triplets) integrating for 2 protons each, located between 3.0 ppm and 3.5 ppm . These correspond to the newly formed −CH2−CH2− aliphatic bridge.
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Mass Spectrometry (ESI-MS): The molecular ion peak must reflect the isotopic distribution of both Chlorine and Bromine. The user should observe a distinct M+ , M+2 , and M+4 cluster around m/z 322, 324, and 326 , validating the retention of both halogens post-reduction.
References
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Selective 1,4-Reduction of Chalcones with Zn/NH4Cl/C2H5OH/H2O - OUCI Source: dntb.gov.ua URL:[Link]
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Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC Source: nih.gov URL:[Link]
